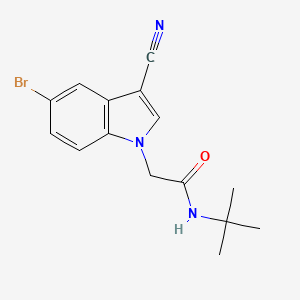
N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide, also known as BIQ, is a synthetic compound that has gained attention in the scientific community due to its various potential applications.
Mécanisme D'action
The mechanism of action of N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide is not fully understood. However, it has been suggested that N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death. Additionally, N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide has been shown to activate the p53 pathway, which is a tumor suppressor pathway that regulates cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer activity, N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide has been shown to have anti-inflammatory and anti-oxidant properties. N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which is important for cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide in lab experiments is its relatively low cost and ease of synthesis. Additionally, N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide has been shown to have low toxicity in vitro. However, one limitation of using N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide is its poor solubility in water, which can make it difficult to use in certain experiments. Furthermore, the mechanism of action of N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide. One area of interest is the development of N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide derivatives with improved solubility and potency. Additionally, further studies are needed to elucidate the mechanism of action of N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide and its potential use in combination with other anti-cancer agents. Furthermore, N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide has shown potential for use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, and further studies are needed to explore this potential application.
Méthodes De Synthèse
N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide can be synthesized using a one-pot, three-component reaction. The reaction involves the condensation of 2-ethyl-1,3-dioxoisoindoline-5-carboxylic acid, hydrazine hydrate, and benzoyl chloride in the presence of a catalyst, such as triethylamine. The resulting product is a yellow crystalline solid with a melting point of 244-246°C.
Applications De Recherche Scientifique
N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide has been studied for its potential use in cancer treatment. In vitro studies have shown that N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, N'-benzoyl-2-ethyl-1,3-dioxo-5-isoindolinecarbohydrazide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Propriétés
IUPAC Name |
N-benzoylimino-2-ethyl-1,3-dihydroxyisoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-2-21-17(24)13-9-8-12(10-14(13)18(21)25)16(23)20-19-15(22)11-6-4-3-5-7-11/h3-10,24-25H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIZVMQZCVAIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2C=CC(=CC2=C1O)C(=O)N=NC(=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5842528.png)

![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5842535.png)
![N'-[(3,4-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842542.png)
![N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzamide](/img/structure/B5842546.png)

![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5842561.png)


![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5842597.png)
![N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5842606.png)
![2-(4-biphenylyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5842614.png)